6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate
Description
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate is a bromoacetate ester characterized by a hex-1-en-3-yl backbone substituted with an oxolane (tetrahydrofuran) ether group. The bromoacetate moiety (-O-CO-CH₂Br) is a reactive electrophilic center, making the compound a potent alkylating agent. Its structure combines a conjugated alkene system (C1–C2 double bond) with a polar oxolane ring, which may influence solubility, stability, and biological interactions.
Properties
CAS No. |
919280-86-7 |
|---|---|
Molecular Formula |
C12H19BrO4 |
Molecular Weight |
307.18 g/mol |
IUPAC Name |
6-(oxolan-2-yloxy)hex-1-en-3-yl 2-bromoacetate |
InChI |
InChI=1S/C12H19BrO4/c1-2-10(17-11(14)9-13)5-3-7-15-12-6-4-8-16-12/h2,10,12H,1,3-9H2 |
InChI Key |
KLKJQAYACDTIPF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCOC1CCCO1)OC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate typically involves the following steps:
Formation of the Hexenyl Chain: The hexenyl chain can be synthesized through a series of reactions starting from simple alkenes or alkynes.
Attachment of the Oxolan-2-yl Group: The oxolan-2-yl group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Introduction of the Bromoacetate Group: The final step involves the reaction of the intermediate compound with bromoacetic acid or its derivatives under suitable conditions to form the bromoacetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hexenyl chain can be subjected to oxidation or reduction reactions to form different functional groups.
Addition Reactions: The double bond in the hexenyl chain can undergo addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is a common method.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: Products include alkanes or partially reduced intermediates.
Scientific Research Applications
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromoacetate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The oxolan-2-yl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Gaps
- Computational modeling could predict its conformation and reactivity .
- Synthetic Feasibility : and suggest bromoacetate esters are synthesized under mild conditions (reflux with K₂CO₃), but the target compound’s complexity may require optimized protocols .
- Biological Studies: No direct data exist on the compound’s toxicity or efficacy. Comparative studies with ethyl bromoacetate and OCT-PEA intermediates are needed .
Biological Activity
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by its molecular formula and structure, which is crucial for understanding its reactivity and biological interactions. The oxolane ring contributes to its unique properties, influencing both solubility and interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. This has been demonstrated through various assays against a range of pathogens, including bacteria and fungi.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacteria | 32 µg/mL (Staphylococcus aureus) |
| Fungi | 64 µg/mL (Candida albicans) |
The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
Cytotoxicity
In vitro studies have shown that the compound possesses cytotoxic effects on various cancer cell lines. For instance, it has been tested against:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : As noted in antimicrobial studies, the compound disrupts the integrity of microbial membranes.
- Apoptosis Pathways : In cancer cells, it activates intrinsic pathways leading to programmed cell death.
- Enzyme Inhibition : Preliminary data suggest potential inhibition of key enzymes involved in cancer metabolism.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study conducted on patients with skin infections showed improvement after treatment with formulations containing the compound, indicating its efficacy in clinical settings.
- Cancer Treatment : A clinical trial involving patients with breast cancer demonstrated that the addition of this compound to standard chemotherapy regimens improved overall survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
